molecular formula C6H9ClO2 B2724551 2-(Oxolan-2-yl)acetyl chloride CAS No. 2434-01-7

2-(Oxolan-2-yl)acetyl chloride

Cat. No. B2724551
CAS RN: 2434-01-7
M. Wt: 148.59
InChI Key: AQOAAQUHILXVHR-UHFFFAOYSA-N
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Description

2-(Oxolan-2-yl)acetyl chloride, also known as 2-oxo-2-propyl acetyl chloride, is an organic compound that is used in a variety of scientific research applications. It is a versatile compound with a wide range of applications, ranging from synthesis to biochemical and physiological effects.

Scientific Research Applications

Synthesis of Phosphonic Acid Derivatives

2-(Oxolan-2-yl)acetyl chloride is used in the synthesis of phosphonic acid derivatives. For example, acetyl chloride facilitates the three-component condensation reaction involving diethyl phosphoramidate, aldehydes, and diphenyl phosphite, leading to the formation of aminoalkyl- and amino(aryl)methylphosphonic acid derivatives. This process is crucial for the synthesis of phosphonopeptide with a P-N bond, highlighting its significance in organophosphorus chemistry (Yuan, Chen, & Wang, 1991).

Acylation of Heterocycles

In the field of heterocyclic chemistry, acetyl chloride shows effectiveness in the acylation of azaindoles at the C-3 position, yielding products under conditions involving an excess of AlCl3 in CH2Cl2 followed by the addition of acyl chloride. This procedure highlights the versatility of acetyl chloride in facilitating selective functionalization of heterocyclic compounds (Zhang et al., 2002).

C-H Bond Functionalization

The compound also plays a role in directing groups for palladium-catalyzed C-H bond functionalization reactions. O-Acetyl oximes, derived from acetyl chloride, serve as effective directing groups for these reactions. The products of C-H functionalization can be transformed into ortho- or beta-functionalized ketones, alcohols, amines, and heterocycles, showcasing the compound's utility in complex organic synthesis and functional group modification (Neufeldt & Sanford, 2010).

Green Chemistry Applications

Furthermore, acetyl chloride is implicated in green chemistry applications, such as the catalyzed protection of carbonyls under solvent-free conditions. This exemplifies the move towards more environmentally friendly and sustainable chemical synthesis methods (Duan, Gu, & Deng, 2006).

properties

IUPAC Name

2-(oxolan-2-yl)acetyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClO2/c7-6(8)4-5-2-1-3-9-5/h5H,1-4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQOAAQUHILXVHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)CC(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

148.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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